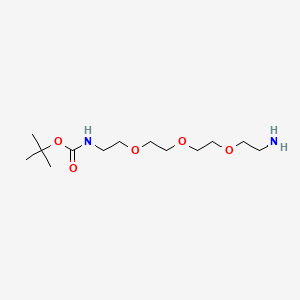

NH2-PEG3-C2-NH-Boc

説明

特性

IUPAC Name |

tert-butyl N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28N2O5/c1-13(2,3)20-12(16)15-5-7-18-9-11-19-10-8-17-6-4-14/h4-11,14H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUPBLDPRUBNAIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00440866 | |

| Record name | tert-Butyl (2-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}ethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101187-40-0 | |

| Record name | 1,1-Dimethylethyl 13-amino-5,8,11-trioxa-2-azatridecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101187-40-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (2-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}ethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

NH2-PEG3-C2-NH-Boc chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

NH2-PEG3-C2-NH-Boc, systematically named tert-butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate, is a heterobifunctional, monodisperse polyethylene (B3416737) glycol (PEG) linker.[1] It features a terminal primary amine and a terminal amine protected by a tert-butyloxycarbonyl (Boc) group, separated by a flexible, hydrophilic PEG3 spacer.[1][2] This specific architecture makes it a valuable tool in bioconjugation, chemical biology, and drug development.

The primary amine allows for immediate conjugation to various molecules, while the Boc-protected amine provides a stable, orthogonal handle that can be deprotected under specific acidic conditions to reveal a second primary amine for subsequent reactions.[1][3] This enables a controlled, stepwise approach to synthesizing complex molecular architectures. Its most prominent application is in the construction of Proteolysis-Targeting Chimeras (PROTACs), where it serves as the flexible linker connecting a target protein ligand to an E3 ubiquitin ligase ligand.[4][5][6] The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[3]

Chemical Structure and Physicochemical Properties

The structure of this compound consists of a primary amine (NH2), a three-unit polyethylene glycol (PEG3) chain, a two-carbon ethyl spacer (C2), and a Boc-protected amine (NH-Boc).

Chemical Structure:

H₂N-(CH₂)₂-O-(CH₂)₂-O-(CH₂)₂-O-(CH₂)₂-NH-Boc

Quantitative Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| IUPAC Name | tert-butyl N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]carbamate | [7] |

| Synonyms | PROTAC Linker 15, t-Boc-N-Amido-PEG3-Amine | [1][5] |

| CAS Number | 101187-40-0 | [6][8][9] |

| Molecular Formula | C13H28N2O5 | [6][7][8] |

| Molecular Weight | 292.37 g/mol | [6][7][8] |

| Appearance | Colorless to light yellow viscous liquid or solid | [10][11][12] |

| Purity | Typically ≥95% to ≥99% | [1][9] |

| Storage Conditions | 2-8°C or -20°C, keep in dark place under inert atmosphere | [1][6] |

Experimental Protocols

The utility of this compound lies in its two reactive amine groups, one of which is protected. The following protocols describe the fundamental steps for its use in a typical conjugation workflow: (1) deprotection of the Boc group and (2) conjugation of the resulting primary amine to a carboxylic acid.

Protocol 1: Boc Group Deprotection

This procedure removes the Boc protecting group to expose the second primary amine, making it available for subsequent conjugation.[3] This reaction is a simple carbamate (B1207046) hydrolysis performed under acidic conditions.[13]

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM) or other suitable organic solvent (e.g., ethyl acetate, dioxane)[3][13]

-

Trifluoroacetic acid (TFA) or concentrated Hydrochloric acid (HCl)[3][13]

-

Saturated sodium bicarbonate solution (for neutralization)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Rotary evaporator

Procedure:

-

Dissolve the this compound linker in anhydrous DCM.

-

Add an equal volume of TFA to the solution.[3] For other acids, use a sufficient excess to ensure complete reaction.

-

Stir the reaction mixture at room temperature for 1-2 hours.[3]

-

Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all starting material is consumed.[3]

-

Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[3] The resulting deprotected linker is typically an ammonium (B1175870) salt (e.g., TFA salt).

-

(Optional) For neutralization, dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the free diamine.[3]

Protocol 2: Amide Bond Formation with a Carboxylic Acid

This protocol describes the coupling of one of the primary amines of the linker to a molecule containing a carboxylic acid group using the common and efficient EDC/NHS chemistry.[14][15]

Materials:

-

Deprotected NH2-PEG3-C2-NH2 linker (from Protocol 3.1) or the starting this compound

-

Molecule containing a carboxylic acid group (-COOH)

-

Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0.[14][16]

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5.[14]

-

EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)[14]

-

(Optional but recommended) Sulfo-NHS (N-hydroxysulfosuccinimide) or NHS[14][15]

-

Quenching Solution (e.g., hydroxylamine, Tris, or glycine)[14][16]

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) for non-aqueous reactions[3][16]

Procedure (Two-Step Aqueous Method):

-

Dissolve the carboxyl-containing molecule in Activation Buffer.

-

Add EDC (e.g., 1.2 equivalents) and Sulfo-NHS (e.g., 2.2 equivalents) to the solution to activate the carboxylic acid by forming a more stable Sulfo-NHS ester.[3][14][15] Stir for 15-60 minutes at room temperature.[17]

-

Introduce the amine-containing linker (1 equivalent or slight excess) to the activated carboxyl solution. Adjust the pH to 7.2-8.5 with Coupling Buffer if necessary to facilitate the reaction with the primary amine.

-

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.[3]

-

Monitor the reaction progress by LC-MS.

-

Quench the reaction by adding an amine-containing quenching solution to consume any unreacted NHS esters.[14][16]

-

Purify the final conjugate using an appropriate method, such as preparative reverse-phase HPLC.[3]

Diagrams and Workflows

The following diagrams illustrate the key experimental and logical workflows involving this compound.

Caption: Workflow for the acid-catalyzed deprotection of the Boc group.

Caption: Workflow for EDC/NHS mediated amine-carboxyl conjugation.

References

- 1. BOC-NH-PEG3-NH2, 101187-40-0, t-Boc-N-amido-PEG3-amine - Biopharma PEG [biochempeg.com]

- 2. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound (PROTAC Linker 15) | PROTAC Linkers | AmBeed.com [ambeed.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. tert-Butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate | C13H28N2O5 | CID 10493865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. selleck.co.jp [selleck.co.jp]

- 9. chemscene.com [chemscene.com]

- 10. Tert-butyl N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]carbamate CAS 101187-40-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. CheMondis Marketplace [chemondis.com]

- 13. Amine Protection / Deprotection [fishersci.co.uk]

- 14. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 15. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 16. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]

- 17. broadpharm.com [broadpharm.com]

The Strategic Application of NH2-PEG3-C2-NH-Boc in Modern Bioconjugation and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

NH2-PEG3-C2-NH-Boc, a heterobifunctional linker, has emerged as a critical tool in the field of chemical biology and drug discovery. Its unique architecture, featuring a three-unit polyethylene (B3416737) glycol (PEG) chain, a terminal amine (NH2), and a Boc-protected amine, offers a versatile platform for the synthesis of complex biomolecules. This guide provides a comprehensive overview of its primary application in the development of Proteolysis Targeting Chimeras (PROTACs), alongside other bioconjugation strategies. We will delve into the physicochemical advantages conferred by the PEG moiety, present detailed experimental protocols, and offer quantitative data to inform rational drug design.

Introduction: The Role of Linkers in Targeted Therapeutics

The development of targeted therapies has revolutionized medicine, with molecules engineered to interact specifically with disease-causing proteins. A key component in many of these advanced therapeutics is the chemical linker, which connects a targeting moiety to an effector molecule. The linker is not merely a passive spacer; its length, flexibility, and chemical composition critically influence the overall efficacy, pharmacokinetics, and pharmacodynamics of the conjugate.[1][2]

This compound has gained prominence as a linker of choice, particularly in the synthesis of PROTACs. These novel therapeutic agents leverage the cell's own protein disposal machinery, the ubiquitin-proteasome system, to selectively degrade target proteins.[3] This guide will explore the multifaceted role of this compound in this and other cutting-edge research applications.

Core Application: PROTAC Synthesis

PROTACs are heterobifunctional molecules comprising a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[3] The formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent degradation of the target protein.[4]

Advantages of the PEG3 Moiety in PROTAC Design

The polyethylene glycol (PEG) component of the this compound linker imparts several advantageous properties to the resulting PROTAC molecule:

-

Enhanced Solubility: PROTACs are often large molecules with poor aqueous solubility. The hydrophilic nature of the PEG chain significantly improves the solubility of the PROTAC, which is crucial for its formulation and bioavailability.[1][2]

-

Improved Cell Permeability: The flexibility and polarity of the PEG linker can help the PROTAC traverse the cell membrane to reach its intracellular target.[2]

-

Optimal Ternary Complex Formation: The length and flexibility of the PEG3 chain can facilitate the formation of a stable and productive ternary complex by allowing for the optimal orientation of the target protein and the E3 ligase.[1]

-

Reduced Immunogenicity: PEGylation is a well-established method for reducing the immunogenicity of therapeutic molecules.[5]

Physicochemical and Biophysical Properties

The incorporation of the this compound linker influences key physicochemical and biophysical parameters of the final PROTAC molecule.

| Property | Description | Impact of this compound |

| Molecular Weight | The total mass of the molecule. | Adds a defined mass to the final conjugate. |

| Solubility | The ability to dissolve in a solvent, typically aqueous buffers for biological applications. | The PEG chain significantly enhances aqueous solubility.[6] |

| Lipophilicity (LogP) | The measure of a compound's partitioning between an oily and an aqueous phase. | The PEG chain decreases lipophilicity, which can be beneficial for reducing off-target effects. |

| Cell Permeability | The ability to cross the cell membrane. | The flexible and polar nature of the PEG linker can improve permeability, though an optimal length is key.[1] |

| Metabolic Stability | The resistance of the molecule to degradation by metabolic enzymes. | PEG linkers are generally more resistant to metabolic degradation compared to simple alkyl chains.[4] |

Experimental Protocols

The synthesis of a PROTAC using this compound typically involves a stepwise approach, leveraging the differential reactivity of its two amine groups. The Boc-protected amine allows for selective deprotection and subsequent conjugation.

Boc Deprotection of this compound

This initial step is crucial to unmask the second reactive amine for subsequent coupling reactions.

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

Procedure:

-

Dissolve this compound in anhydrous DCM.

-

Add an equal volume of TFA to the solution and stir at room temperature for 1-2 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Remove the solvent and excess TFA under reduced pressure.

-

To ensure complete removal of TFA, co-evaporate the residue with toluene.

-

The resulting deprotected linker can be used directly as a TFA salt or neutralized by dissolving the residue in DCM and washing with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to obtain the free diamine.

General PROTAC Synthesis Workflow

The following is a generalized protocol for the synthesis of a PROTAC. The specific E3 ligase ligand and target protein ligand will have their own optimized coupling conditions.

Step 1: Coupling of the First Ligand (e.g., E3 Ligase Ligand)

-

Activate the carboxylic acid group on the E3 ligase ligand using a coupling agent such as HATU or EDC/NHS in an anhydrous solvent like DMF.

-

Add this compound (with the Boc group intact) to the activated ligand solution.

-

Add a non-nucleophilic base like DIPEA and stir the reaction at room temperature until completion.

-

Purify the resulting intermediate by flash column chromatography.

Step 2: Boc Deprotection of the Intermediate

-

Follow the Boc deprotection protocol described in section 3.1.

Step 3: Coupling of the Second Ligand (e.g., Target Protein Ligand)

-

Activate the carboxylic acid group on the target protein ligand as in Step 1.

-

Add the deprotected intermediate from Step 2 to the activated ligand solution.

-

Add a non-nucleophilic base and stir at room temperature until completion.

-

Purify the final PROTAC molecule by preparative reverse-phase HPLC.

Visualizing the Process

PROTAC Mechanism of Action

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

General PROTAC Synthesis Workflow

Caption: A stepwise workflow for synthesizing a PROTAC using the this compound linker.

Beyond PROTACs: Other Research Applications

While the primary application of this compound is in PROTAC development, its versatile structure lends itself to other areas of bioconjugation:

-

Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to antibodies, although linkers with specific cleavage sites are more common in this application.

-

Peptide Modification: It can serve as a scaffold for creating branched peptide structures with enhanced biological activities.

-

Surface Functionalization: The amine groups can be used to immobilize biomolecules onto surfaces for applications in diagnostics and biomaterials.

-

Nanotechnology: Functionalization of nanoparticles to improve their biocompatibility and for targeted drug delivery.[7]

Conclusion

This compound is a powerful and versatile chemical tool for researchers in drug discovery and chemical biology. Its well-defined structure and the advantageous properties of its PEG moiety make it particularly well-suited for the rational design and synthesis of PROTACs. The experimental protocols and conceptual frameworks provided in this guide aim to equip scientists with the knowledge to effectively utilize this linker in their research endeavors, ultimately contributing to the development of the next generation of targeted therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. The Essential Role of Linkers in PROTACs [axispharm.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. precisepeg.com [precisepeg.com]

- 5. researchgate.net [researchgate.net]

- 6. PEG: The Magic Bullet for Biophysical Analysis of Highly Aggregating Small Molecules in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chempep.com [chempep.com]

The Strategic Role of the NH2-PEG3-C2-NH-Boc Linker in PROTAC Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical "Bridge" in Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is far more than a simple tether; it is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).

Among the diverse array of linkers utilized in PROTAC design, polyethylene (B3416737) glycol (PEG)-based linkers have gained significant traction. This technical guide provides an in-depth exploration of a specific and widely used PEG linker, NH2-PEG3-C2-NH-Boc (tert-butyl N-(2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate), and its pivotal role in the development of next-generation protein degraders.

Core Attributes of the this compound Linker

The this compound linker is a trifunctional molecule featuring a three-unit PEG chain, a terminal primary amine (NH2), and a terminal Boc-protected amine (NH-Boc). This unique architecture imparts several advantageous properties to a PROTAC molecule.

Physicochemical Properties

| Property | Value | Significance in PROTAC Development |

| Molecular Weight | 292.37 g/mol | Contributes to the overall size of the PROTAC, which can influence cell permeability. |

| Formula | C13H28N2O5 | Provides a balance of hydrophilicity (from the PEG chain) and lipophilicity. |

| Appearance | Colorless to light yellow liquid | Relevant for handling and formulation. |

| Solubility | Soluble in DMSO | Standard solvent for in vitro assays. |

| Flexibility | High | The PEG chain allows for conformational flexibility, which is crucial for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1][2] |

| Hydrophilicity | High | The ethylene (B1197577) glycol repeats in the PEG chain enhance the aqueous solubility of the PROTAC, which can improve bioavailability and reduce non-specific binding.[1] |

Functional Attributes in PROTAC Design

The bifunctional nature of the deprotected NH2-PEG3-C2-NH2 linker is central to its utility in PROTAC synthesis. The two terminal primary amines provide versatile handles for sequential and controlled conjugation to the POI ligand and the E3 ligase ligand. The Boc protecting group on one of the amines allows for orthogonal synthesis strategies, ensuring that the ligands are attached in a specific and intended order.

Signaling Pathway: The PROTAC Mechanism of Action

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, thereby coopting the cell's natural protein degradation machinery. The this compound linker plays a crucial role in facilitating this process.

Quantitative Data in PROTAC Development

The efficacy of a PROTAC is quantified by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achieved). While specific, publicly available data for a PROTAC utilizing the this compound linker is limited, the following table presents representative data for PROTACs with similar PEG linkers to illustrate the impact of linker length and composition on degradation efficacy.

Table 1: Representative Degradation Data for PEG-based PROTACs

| PROTAC ID | Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Reference |

| Hypothetical-1 | BRD4 | CRBN | 2-PEG unit linker | 25 | >90 | Fictionalized Data |

| Hypothetical-2 | BRD4 | CRBN | 3-PEG unit linker | 10 | >95 | Fictionalized Data |

| Hypothetical-3 | BRD4 | CRBN | 4-PEG unit linker | 15 | >95 | Fictionalized Data |

| Hypothetical-4 | BTK | CRBN | 3-PEG unit linker | 5 | >98 | Fictionalized Data |

| Hypothetical-5 | BTK | VHL | 3-PEG unit linker | 50 | >85 | Fictionalized Data |

Note: The data presented in this table is for illustrative purposes to demonstrate the typical range of values and the impact of linker modifications. It is not actual data for a PROTAC synthesized with this compound.

Experimental Protocols

General Synthesis of a PROTAC using this compound

This protocol outlines a general strategy for synthesizing a PROTAC where the this compound linker is used to connect a carboxylic acid-functionalized POI ligand and a suitable E3 ligase ligand.

References

The Strategic Role of PEG3 Linkers in PROTAC Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker connecting the two. Among the diverse linker chemistries, polyethylene (B3416737) glycol (PEG) linkers, and specifically those with three ethylene (B1197577) glycol units (PEG3), have garnered significant attention. This technical guide provides an in-depth analysis of the function of PEG3 linkers in PROTACs, detailing their impact on physicochemical properties, ternary complex formation, and overall degradation efficacy. This guide incorporates quantitative data, detailed experimental protocols, and visualizations to serve as a comprehensive resource for the rational design of next-generation protein degraders.

The Multifaceted Function of PEG Linkers in PROTACs

The linker in a PROTAC is far from a passive spacer; it is a critical determinant of the molecule's biological activity and drug-like properties.[1][2] PEG linkers, composed of repeating ethylene glycol units, offer a unique combination of flexibility and hydrophilicity that profoundly influences a PROTAC's performance.[1][2]

1.1. Enhancing Solubility and Permeability:

A significant challenge in PROTAC design is their often large molecular weight and complex structures, which can lead to poor solubility and cell permeability. The incorporation of PEG linkers is a well-established strategy to mitigate these issues. The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, increasing the aqueous solubility of the PROTAC molecule.[1]

The relationship between PEG linkers and cell permeability is more complex. While increased hydrophilicity can sometimes hinder passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can be advantageous.[1] PEG linkers are more likely to adopt folded conformations compared to rigid alkyl chains.[1] This folding can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more amenable to traversing the cell membrane.[1] However, excessive PEGylation can lead to decreased cellular uptake, necessitating an empirical determination of the optimal number of PEG units for each PROTAC system.[1]

1.2. Orchestrating the Ternary Complex:

The cornerstone of PROTAC efficacy is the formation of a stable and productive ternary complex, comprising the POI, the PROTAC, and the E3 ligase.[3] The length and flexibility of the linker are paramount in achieving the optimal geometry for this complex, which is a prerequisite for efficient ubiquitination and subsequent proteasomal degradation of the POI.[3][4]

A linker that is too short can lead to steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase.[3][5] Conversely, an excessively long linker may result in a non-productive complex where the lysine (B10760008) residues on the POI are not appropriately positioned for ubiquitination by the E3 ligase.[3][6] The optimal linker length is therefore a critical determinant of a PROTAC's degradation efficiency, often characterized by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[3] Systematic variation of the PEG linker length is a common strategy to identify the optimal configuration for a given POI and E3 ligase pair.[3]

Data Presentation: Quantitative Analysis of PEG Linker Length

The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the physicochemical properties and biological activity of PROTACs. A particular focus is placed on comparing the performance of PROTACs with PEG3 linkers to those with other PEG linker lengths.

Table 1: Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs [7]

| Linker | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) |

| PEG3 | 785.9 | 2.5 | 194.2 |

| PEG4 | 829.9 | 2.3 | 203.5 |

| PEG5 | 874.0 | 2.1 | 212.8 |

| PEG6 | 918.1 | 1.9 | 222.1 |

Note: Data is synthesized from representative studies on BRD4-targeting PROTACs with JQ1 as the warhead and a VHL ligand.

Table 2: In Vitro Degradation of BRD4 by PROTACs with Varying PEG Linker Lengths [4][7]

| Linker | DC50 (nM) [BRD4 Degradation] | Dmax (%) [BRD4 Degradation] |

| PEG2 | >100 | < 50 |

| PEG3 | 55 | 85 |

| PEG4 | 20 | 95 |

| PEG5 | 15 | >98 |

| PEG6 | 30 | 92 |

Note: Data is a synthesized comparison from studies on BRD4-targeting PROTACs using a JQ1-like warhead and a thalidomide-based Cereblon ligand.

Table 3: Cellular Permeability and Target Engagement of BRD4-Targeting PROTACs [7]

| Linker | PAMPA Permeability (10⁻⁶ cm/s) | NanoBRET Target Engagement IC50 (nM) |

| PEG3 | 1.8 | 65 |

| PEG4 | 1.5 | 30 |

| PEG5 | 1.3 | 25 |

| PEG6 | 1.1 | 40 |

Note: PAMPA (Parallel Artificial Membrane Permeability Assay) is a measure of passive cell permeability. NanoBRET assay measures target engagement in live cells.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy. The following are protocols for key experiments cited in the development and characterization of PROTACs.

3.1. Western Blot for PROTAC-Induced Protein Degradation [8]

This protocol outlines the steps for treating cells with a PROTAC and quantifying the degradation of the target protein via Western blot.

Materials:

-

Cell culture reagents

-

PROTAC compound and vehicle control (e.g., DMSO)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system for chemiluminescence detection

Methodology:

-

Cell Seeding and Treatment:

-

Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.[8]

-

Treat cells with a serial dilution of the PROTAC compound. Include a vehicle-only control (e.g., 0.1% DMSO).[8]

-

Incubate the cells for a predetermined time course (e.g., 4, 8, 16, or 24 hours) at 37°C.[8]

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells twice with ice-cold PBS.[8]

-

Add lysis buffer to each well and scrape the cells.[8]

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.[8]

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.[8]

-

Determine the protein concentration of each lysate using a BCA assay.[8]

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration of all samples with lysis buffer and add Laemmli sample buffer.[8]

-

Boil the samples at 95-100°C for 5-10 minutes.[8]

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.[8]

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[8]

-

Incubate the membrane with the primary antibody against the target protein and a loading control overnight at 4°C.[8]

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

-

-

Detection and Analysis:

-

Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.[8]

-

Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Generate a dose-response curve to determine the DC50 and Dmax values.[8]

-

3.2. Cell Viability Assay (MTS Assay) [9]

This assay is used to assess the cytotoxic effects of PROTACs on cells.

Materials:

-

96-well plates

-

Cell culture medium

-

PROTAC compound

-

MTS solution containing PES (phenazine ethosulfate)

Methodology:

-

Prepare cells and test compounds in a 96-well plate with a final volume of 100 µL/well. Include wells with medium only for background subtraction.[9]

-

Incubate the plate for the desired exposure period (e.g., 24, 48, 72 hours).[9]

-

Add 20 µL of MTS solution containing PES to each well.[9]

-

Incubate for 1 to 4 hours at 37°C.[9]

-

Record the absorbance at 490 nm using a microplate reader.[9]

3.3. Biophysical Analysis of Ternary Complex Formation

3.3.1. Surface Plasmon Resonance (SPR) [10][11]

SPR is a label-free technique used to measure the kinetics and affinity of binary and ternary complex formation in real-time.

Methodology:

-

Immobilization: Immobilize the E3 ligase (e.g., biotinylated VHL) onto a streptavidin-coated sensor chip.[11]

-

Binary Interaction Analysis:

-

Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD) between the PROTAC and the E3 ligase.[11]

-

In a separate experiment, inject the PROTAC over an immobilized target protein to determine the binary KD between the PROTAC and the POI.

-

-

Ternary Interaction Analysis:

-

Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.[8]

-

Flow these solutions over the immobilized E3 ligase surface.[8]

-

Fit the resulting sensorgrams to a 1:1 binding model to determine the kinetic parameters for ternary complex formation (KDternary).[8]

-

-

Cooperativity Calculation: Calculate the cooperativity factor (α) as the ratio of the binary KD to the ternary KD (α = KDbinary / KDternary). A value of α > 1 indicates positive cooperativity, meaning the binding of one component enhances the binding of the other.[8][11]

3.3.2. Isothermal Titration Calorimetry (ITC) [8][10]

ITC measures the heat changes associated with binding events to determine the thermodynamic parameters of interaction, including binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).

Methodology:

-

Binary Binding Affinities:

-

Ternary Binding Affinity:

-

Cooperativity Calculation: Cooperativity can be calculated from the determined binding affinities.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in PROTAC action and development.

Caption: PROTAC-mediated protein degradation pathway.

Caption: A typical workflow for PROTAC development.

References

- 1. benchchem.com [benchchem.com]

- 2. precisepeg.com [precisepeg.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

- 11. aragen.com [aragen.com]

A Deep Dive into NH2-PEG3-C2-NH-Boc: A Versatile Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

The heterobifunctional linker, NH2-PEG3-C2-NH-Boc, has emerged as a critical tool in the field of bioconjugation, enabling the precise and controlled assembly of complex biomolecular architectures. Its unique structure, featuring a reactive primary amine, a flexible polyethylene (B3416737) glycol (PEG) spacer, and a Boc-protected amine, offers a versatile platform for the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2] This technical guide delves into the core mechanism of action of this compound, providing detailed experimental protocols and quantitative data to empower researchers in its effective application.

Core Mechanism of Action: A Two-Step Conjugation Strategy

The utility of this compound lies in its ability to facilitate a sequential and controlled bioconjugation strategy. This process can be broken down into two key steps:

-

Initial Amine Coupling: The exposed primary amine (-NH2) serves as a nucleophile, readily reacting with electrophilic functional groups on a target molecule.[3][4] A prevalent strategy involves the reaction with N-hydroxysuccinimide (NHS) esters to form a stable and irreversible amide bond.[4][5] This initial conjugation step attaches the linker to the first molecule of interest.

-

Boc Deprotection and Secondary Conjugation: The tert-butyloxycarbonyl (Boc) group serves as a temporary protecting group for the second amine.[6][7] This protection is crucial for preventing unwanted side reactions during the initial coupling step.[7] Once the first conjugation is complete, the Boc group is removed under acidic conditions, typically using trifluoroacetic acid (TFA), to expose the second primary amine.[6][7][8] This newly available amine can then be coupled to a second molecule of interest, completing the bioconjugate assembly.

The polyethylene glycol (PEG) portion of the linker imparts several advantageous properties to the final conjugate. The PEG spacer enhances the solubility of hydrophobic molecules, increases bioavailability, and can reduce the immunogenicity of the conjugated biomolecule.[9] The defined length of the PEG3 unit provides a flexible spacer arm, which can be critical for maintaining the biological activity of the conjugated molecules.[10][11]

Experimental Protocols

The following are generalized protocols for the key steps in utilizing this compound in bioconjugation. Optimization may be required for specific applications.

Protocol 1: Amine Coupling via NHS Ester Chemistry

This protocol describes the conjugation of the primary amine of this compound to a molecule containing an NHS ester.

Materials:

-

This compound

-

NHS ester-functionalized molecule of interest

-

Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

-

Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

-

Reaction vessel

-

Stirring apparatus

-

Analytical tools for reaction monitoring (e.g., LC-MS or TLC)

Procedure:

-

Dissolve the NHS ester-functionalized molecule in the chosen anhydrous solvent.

-

In a separate vessel, dissolve this compound (typically 1.0-1.2 equivalents) in the same solvent.

-

To the this compound solution, add the tertiary amine base (typically 2-3 equivalents).

-

Slowly add the this compound solution to the solution of the NHS ester-functionalized molecule with continuous stirring.

-

Allow the reaction to proceed at room temperature for 1-4 hours, or overnight if necessary.

-

Monitor the reaction progress by LC-MS or TLC until the starting material is consumed.

-

Upon completion, the reaction mixture can be quenched (e.g., with a small amount of water or an amine-containing buffer if compatible with the downstream purification).

-

Purify the resulting conjugate using an appropriate chromatographic method (e.g., silica (B1680970) gel column chromatography or preparative HPLC).

Protocol 2: Boc Deprotection

This protocol outlines the removal of the Boc protecting group to expose the second primary amine.

Materials:

-

Boc-protected conjugate from Protocol 1

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Rotary evaporator

Procedure:

-

Dissolve the Boc-protected conjugate in anhydrous DCM.

-

Add an equal volume of TFA to the solution.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the deprotection reaction by TLC or LC-MS until the starting material is consumed.[2]

-

Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[2]

-

To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (optional).

-

For neutralization, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected conjugate. The resulting product is now ready for the second conjugation step.

Quantitative Data Summary

The following table summarizes key quantitative parameters relevant to the reactions involving this compound.

| Parameter | Value/Range | Reaction Step | Notes |

| Amine Coupling (NHS Ester) | |||

| pH | 7.2 - 9.0 | Amine Coupling | Optimal range for the reaction of primary amines with NHS esters.[5] |

| Stoichiometry (Linker:NHS Ester) | 1.0 - 1.2 : 1 | Amine Coupling | A slight excess of the amine linker is often used to ensure complete consumption of the NHS ester. |

| Reaction Time | 1 - 4 hours (or overnight) | Amine Coupling | Dependent on the specific reactants and their concentrations. |

| Temperature | Room Temperature | Amine Coupling | Mild conditions are generally sufficient. |

| Boc Deprotection | |||

| Reagent | Trifluoroacetic acid (TFA) | Boc Deprotection | A strong acid is required for efficient removal of the Boc group.[7] |

| Solvent | Dichloromethane (DCM) | Boc Deprotection | A common solvent for Boc deprotection reactions.[6][8] |

| Reaction Time | 1 - 2 hours | Boc Deprotection | Typically a rapid reaction at room temperature.[2] |

| Temperature | Room Temperature | Boc Deprotection | Elevated temperatures are generally not necessary. |

Visualizing the Mechanism and Workflow

To further elucidate the processes involved, the following diagrams illustrate the key chemical transformations and a typical experimental workflow.

Caption: Logical workflow for the stepwise bioconjugation using this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. jk-sci.com [jk-sci.com]

- 7. genscript.com [genscript.com]

- 8. BOC Protection and Deprotection [bzchemicals.com]

- 9. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 10. purepeg.com [purepeg.com]

- 11. purepeg.com [purepeg.com]

A Technical Guide to the Utilization of Boc Protection in Amine Linkers

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the construction of complex molecules such as peptides, antibody-drug conjugates (ADCs), and PROteolysis TArgeting Chimeras (PROTACs). Its widespread use stems from its stability under a variety of reaction conditions and its facile, selective removal under acidic conditions. This technical guide provides a comprehensive overview of the fundamental principles, experimental protocols, and strategic considerations for employing Boc protection on amine linkers.

Core Principles of Boc Protection

The primary function of the Boc group is to reversibly render a primary or secondary amine nucleophilically and basicly inert.[1] This is achieved by converting the amine into a carbamate. The Boc group is characterized by its stability in basic, nucleophilic, and catalytic hydrogenation environments, making it an ideal choice for multi-step synthetic strategies where other functional groups need to be manipulated.[2][3]

The key feature of the Boc group is its lability under acidic conditions.[4] This acid-catalyzed deprotection proceeds through a mechanism involving protonation of the carbamate's carbonyl oxygen, followed by cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and an unstable carbamic acid intermediate.[5][6] The carbamic acid readily decarboxylates to yield the free amine.[5][6]

Orthogonal Protection Strategies

In complex syntheses, such as solid-phase peptide synthesis (SPPS), the Boc group is often used in conjunction with other protecting groups in an "orthogonal" strategy.[7][8] This means that each type of protecting group can be selectively removed under specific conditions without affecting the others.[8] A common orthogonal pairing is the acid-labile Boc group and the base-labile fluorenylmethyloxycarbonyl (Fmoc) group.[7][9] This allows for the selective deprotection of either the N-terminus or side chains of amino acids, enabling precise control over the peptide sequence assembly.[7]

Data Presentation: Reaction Conditions and Efficiency

The efficiency of both the protection and deprotection steps is critical for the overall success of a synthetic route. The following tables summarize typical conditions and quantitative data for these key transformations.

| Reagent/Catalyst | Base | Solvent(s) | Temperature (°C) | Reaction Time | Typical Yield | Reference(s) |

| Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Triethylamine (TEA) or NaOH | Tetrahydrofuran (THF), Dichloromethane (DCM), Water/THF | Room Temperature | 1-2 hours | >95% | [4] |

| Di-tert-butyl dicarbonate (Boc)₂O | 4-Dimethylaminopyridine (DMAP) | Acetonitrile, THF | Room Temperature | Fast | High | [4] |

| Di-tert-butyl dicarbonate (Boc)₂O | Sodium bicarbonate (NaHCO₃) | Chloroform/Water (biphasic) | Reflux | Variable | High | [4] |

| Di-tert-butyl dicarbonate (Boc)₂O | None (catalyst-free) | Water/Acetone | Room Temperature | 8-12 minutes | >90% | [10] |

Table 1: Summary of Boc Protection Conditions. This table outlines common reagent combinations and conditions for the introduction of the Boc protecting group onto primary and secondary amines.

| Reagent | Solvent | Temperature (°C) | Reaction Time | Scavengers (if needed) | Notes | Reference(s) |

| Trifluoroacetic acid (TFA) (25-50%) | Dichloromethane (DCM) | Room Temperature | 30 min - 2 h | Anisole, Thiophenol | Most common method; scavengers trap the tert-butyl cation. | [5][11] |

| Hydrochloric acid (HCl) (4M) | 1,4-Dioxane, Ethyl acetate | Room Temperature | 1-4 hours | None | Product often precipitates as the hydrochloride salt. | [5][11] |

| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temperature | Overnight | None | Milder Lewis acid condition. | [4] |

| Trimethylsilyl iodide (TMSI) | Dichloromethane (DCM) or Acetonitrile | Room Temperature | Variable | None | Mild, non-hydrolytic method. | [4] |

| Oxalyl chloride/Methanol | Methanol | Room Temperature | 1-4 hours | None | Mild conditions, useful for substrates sensitive to strong acids. | [12] |

| Thermal (solvent-free or high-boiling solvent) | Toluene (B28343), TFE, MeOH | 120-200 °C | 30 min - hours | None | "Green" alternative, avoids strong acids. | [13][14] |

Table 2: Summary of Boc Deprotection Conditions. This table provides a comparative overview of various methods for the removal of the Boc group, highlighting the required reagents, conditions, and potential additives.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful synthesis. The following sections provide step-by-step procedures for the protection and deprotection of amines using the Boc group.

Protocol 1: General Procedure for Boc Protection of an Amine

Materials:

-

Amine-containing substrate

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or Sodium Hydroxide (NaOH)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve the amine substrate in the chosen anhydrous solvent (e.g., DCM or THF) in a round-bottom flask equipped with a magnetic stir bar.

-

Add the base (e.g., 1.1 to 1.5 equivalents of TEA) to the solution and stir.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 to 1.5 equivalents) portion-wise to the reaction mixture at room temperature.[4]

-

Stir the reaction at room temperature and monitor its progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.

-

Upon completion, quench the reaction by adding water or saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the Boc-protected amine. Further purification by column chromatography may be necessary.

Protocol 2: General Procedure for Acid-Catalyzed Boc Deprotection with TFA

Materials:

-

Boc-protected amine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve the Boc-protected amine in DCM in a round-bottom flask.

-

Add TFA (typically 25-50% v/v in DCM) to the solution at room temperature.[15] The reaction is often exothermic.

-

Stir the mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction by TLC or LC-MS.[11]

-

Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.[1]

-

For work-up, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and carefully wash with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected amine. The product may be obtained as a TFA salt if the neutralization step is omitted.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of the Boc protecting group.

Caption: Mechanism of Boc protection of an amine using (Boc)₂O.

Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.

Caption: Orthogonal deprotection strategy using Fmoc and Boc groups.

Conclusion

The Boc protecting group remains an indispensable tool in the synthesis of amine-containing molecules for research, drug development, and materials science. A thorough understanding of its chemical properties, reaction kinetics, and orthogonal compatibility is paramount for its effective implementation. By carefully selecting protection and deprotection conditions, and by being mindful of potential side reactions, researchers can leverage the Boc group to construct complex molecular architectures with high precision and efficiency.

References

- 1. benchchem.com [benchchem.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 4. Amine Protection / Deprotection [fishersci.co.uk]

- 5. benchchem.com [benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. fiveable.me [fiveable.me]

- 9. lifetein.com [lifetein.com]

- 10. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Boc Deprotection - TFA [commonorganicchemistry.com]

The Architectonics of Targeted Protein Degradation: An In-depth Technical Guide to NH2-PEG3-C2-NH-Boc

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the forefront of this innovation are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's intrinsic ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs). A critical component in the design and efficacy of a PROTAC is the linker, which connects the POI-binding ligand to the E3 ligase-recruiting moiety. The nature of this linker—its length, flexibility, and physicochemical properties—is paramount in dictating the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which ultimately governs the efficiency of protein degradation.

This technical guide provides a comprehensive overview of NH2-PEG3-C2-NH-Boc , a widely utilized PEG-based linker in the synthesis of PROTACs. We will delve into its structural and functional characteristics, provide detailed experimental protocols for its incorporation into PROTACs and the subsequent evaluation of their degradation efficacy, and present quantitative data to illustrate the impact of linker composition on PROTAC performance.

Core Concepts: The Role of the Linker in PROTAC Design

The linker in a PROTAC is not merely a spacer but a crucial determinant of its biological activity.[1][2] The ideal linker must be long enough to span the distance between the POI and the E3 ligase, yet conformationally flexible to allow for the optimal orientation of these two proteins, facilitating the formation of a productive ternary complex.[1][2]

This compound (tert-butyl N-(2-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}ethyl)carbamate) is a bifunctional linker featuring a three-unit polyethylene (B3416737) glycol (PEG) chain, a short ethyl (C2) alkyl spacer, a free primary amine (-NH2), and a tert-butyloxycarbonyl (Boc)-protected amine. This specific architecture offers several advantages:

-

Enhanced Solubility: The hydrophilic PEG chain improves the aqueous solubility of the resulting PROTAC, a common challenge in the development of these relatively large molecules.[3]

-

Optimal Flexibility and Length: The PEG3 and C2 components provide a balance of flexibility and length, which can be crucial for inducing productive protein-protein interactions within the ternary complex.[1]

-

Versatile Synthetic Handles: The free primary amine and the Boc-protected amine provide orthogonal handles for a stepwise and controlled synthesis of the PROTAC molecule. The free amine can be readily coupled to a carboxylic acid-functionalized ligand (either for the POI or the E3 ligase) through amide bond formation. The Boc protecting group can then be removed under acidic conditions to reveal a new primary amine for the subsequent coupling reaction.

Physicochemical and Technical Properties

A summary of the key properties of this compound is provided in the table below.

| Property | Value |

| Chemical Name | tert-butyl N-(2-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}ethyl)carbamate |

| Synonyms | PROTAC Linker 15, t-Boc-N-Amido-PEG3-amine |

| CAS Number | 101187-40-0 |

| Molecular Formula | C13H28N2O5 |

| Molecular Weight | 292.37 g/mol |

| Appearance | Colorless to light yellow liquid |

| Solubility | Soluble in DMSO |

Quantitative Data on PROTAC Performance

| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |

| NC-1 | PEG-based | 2.2 | 97 |

| RC-3 | PEG-based | <10 | ~90 |

| IR-1 | PEG-based | <10 | ~90 |

| IR-2 | PEG-based | <10 | ~90 |

Data is representative and adapted from a study on BTK degraders. The specific structures of the linkers in this study are proprietary.[4]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of a PROTAC using this compound and for the subsequent evaluation of its biological activity.

PROTAC Synthesis: A Stepwise Approach

This protocol describes a general two-step approach for the synthesis of a PROTAC using this compound, involving two successive amide bond formations.

Step 1: Coupling of the First Ligand to the Free Amine

-

Activation of the Carboxylic Acid: Dissolve the carboxylic acid-functionalized ligand (for either the POI or E3 ligase) (1.0 eq) and a coupling agent such as HATU (1.2 eq) in anhydrous DMF. Add a non-nucleophilic base like DIPEA (2.0 eq) and stir the mixture for 15 minutes at room temperature to activate the carboxylic acid.

-

Amide Bond Formation: To the activated ligand solution, add a solution of this compound (1.1 eq) in anhydrous DMF. Stir the reaction at room temperature for 4-12 hours.

-

Monitoring and Work-up: Monitor the reaction progress by LC-MS. Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO3, water, and brine.

-

Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the mono-conjugated intermediate.

Step 2: Boc Deprotection and Coupling of the Second Ligand

-

Boc Deprotection: Dissolve the purified intermediate from Step 1 in a 1:1 mixture of DCM and TFA. Stir at room temperature for 1-2 hours, monitoring the deprotection by LC-MS.

-

Removal of TFA: Concentrate the reaction mixture under reduced pressure. To ensure complete removal of residual TFA, co-evaporate the residue with a solvent like toluene (B28343) (3 x 10 mL).

-

Coupling of the Second Ligand: Activate the carboxylic acid of the second ligand (POI or E3 ligase) as described in Step 1.1. Add the deprotected amine (as a TFA salt) from the previous step, along with an excess of DIPEA (to neutralize the TFA salt and act as a base for the coupling reaction), to the activated second ligand.

-

Final Work-up and Purification: Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS. Perform an aqueous work-up as described in Step 1.3. Purify the final PROTAC product by preparative reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the final PROTAC by NMR and high-resolution mass spectrometry (HRMS).

Cellular Protein Degradation Assay: Western Blot

This protocol details the use of Western blotting to quantify the degradation of a target protein in cells treated with a synthesized PROTAC.

1. Cell Culture and Treatment

-

Plate cells at a suitable density in multi-well plates to ensure they are in the logarithmic growth phase at the time of treatment.

-

Allow cells to adhere overnight.

-

Prepare a dilution series of the PROTAC in cell culture medium. It is crucial to include a vehicle-only control (e.g., 0.1% DMSO).

-

Treat the cells with the PROTAC dilutions and incubate for the desired time period (e.g., 4, 8, 16, or 24 hours) at 37°C in a CO2 incubator.

2. Cell Lysis and Protein Quantification

-

After incubation, aspirate the medium and wash the cells with ice-cold PBS.

-

Add an appropriate volume of lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (protein lysate) to a fresh tube.

-

Determine the protein concentration of each lysate using a standard protein assay, such as the BCA assay.

3. SDS-PAGE and Western Blotting

-

Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes to denature the proteins.

-

Load equal amounts of protein (typically 20-30 µg) per lane onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in step 7.

-

Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

To ensure equal protein loading, the membrane should be stripped and re-probed with an antibody against a housekeeping protein, such as GAPDH or β-actin.

4. Data Analysis

-

Quantify the band intensities using densitometry software.

-

Normalize the intensity of the target protein band to the corresponding loading control band.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Visualizations: Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Caption: PROTAC-mediated protein degradation pathway.

Caption: General workflow for PROTAC synthesis.

Conclusion

This compound is a versatile and valuable building block in the construction of PROTACs for targeted protein degradation. Its inherent properties of hydrophilicity, flexibility, and orthogonal synthetic handles make it an attractive choice for linker design. A thorough understanding of its characteristics, coupled with robust experimental protocols for synthesis and evaluation, is essential for the successful development of novel PROTAC-based therapeutics. As the field of targeted protein degradation continues to evolve, the strategic use of well-defined linkers like this compound will undoubtedly play a pivotal role in unlocking the full potential of this transformative technology.

References

The Pivotal Role of Short PEG Chain Linkers in PROTAC Design: A Physicochemical Perspective

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic strategies, moving beyond simple inhibition to inducing the selective degradation of disease-causing proteins. These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker that tethers the two. Among the various linker types, short polyethylene (B3416737) glycol (PEG) chains have garnered significant attention due to their unique ability to favorably modulate the physicochemical properties of PROTACs, thereby enhancing their drug-like characteristics and overall efficacy.

This technical guide delves into the core physicochemical properties of short PEG chain PROTAC linkers, offering insights into their impact on solubility, permeability, and conformational dynamics. We provide a summary of quantitative data, detailed experimental protocols for key characterization assays, and visual diagrams to elucidate critical concepts in PROTAC development.

Data Presentation: Physicochemical Properties of Short PEG Chain PROTACs

Table 1: Illustrative Physicochemical Properties of PROTACs with Varying Short PEG Linker Lengths

| Linker Composition | Molecular Weight (Da) | cLogP (Calculated) | Topological Polar Surface Area (TPSA) (Ų) | Hydrogen Bond Donors (HBD) | Hydrogen Bond Acceptors (HBA) |

| Alkyl Chain | ~750 | ~4.5 | ~120 | 2 | 8 |

| PEG2 | ~838 | ~3.8 | ~148 | 2 | 10 |

| PEG3 | ~882 | ~3.5 | ~160 | 2 | 11 |

| PEG4 | ~926 | ~3.2 | ~173 | 2 | 12 |

| PEG6 | ~1014 | ~2.6 | ~198 | 2 | 14 |

Note: The values in this table are hypothetical and serve to illustrate the expected trends when systematically varying the PEG linker length in a typical PROTAC. Actual values will depend on the specific warhead and E3 ligase ligand.

Table 2: Impact of Short PEG Linker Length on Solubility and Permeability (Illustrative Data)

| Linker Composition | Aqueous Solubility (µg/mL) | PAMPA Permeability (Papp, 10⁻⁶ cm/s) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) |

| Alkyl Chain | Low (<10) | Moderate (~1.0 - 5.0) | Low to Moderate |

| PEG2 | Moderate (10-50) | Moderate (~1.0 - 5.0) | Moderate |

| PEG3 | Moderate to High (50-100) | Moderate to High (~2.0 - 7.0) | Moderate to High |

| PEG4 | High (>100) | High (>5.0) | High |

| PEG6 | Very High (>150) | Moderate to High (~3.0 - 8.0) | Moderate to High |

Note: This table represents illustrative data reflecting the general trends observed. The "chameleon effect" can lead to higher than expected permeability for more polar PEGylated PROTACs.

The "Chameleon Effect": A Key Advantage of Flexible PEG Linkers

A fascinating aspect of flexible linkers like short PEG chains is their ability to exhibit a "chameleon effect".[3] In aqueous environments, the PEG chain can adopt an extended conformation, exposing its hydrophilic ether oxygens to water and thereby increasing solubility. However, when approaching the lipophilic environment of a cell membrane, the flexible linker can fold upon itself, creating a more compact and less polar conformation. This intramolecular folding can shield the polar surface area of the PROTAC, facilitating its passive diffusion across the cell membrane. This dynamic conformational flexibility is a key reason why PEG linkers can simultaneously improve both solubility and cell permeability, a challenging task in drug design.

Experimental Protocols

Accurate and reproducible experimental data is the cornerstone of rational PROTAC design. Below are detailed methodologies for key assays used to characterize the physicochemical properties of PROTACs.

Kinetic Solubility Assay

This assay determines the solubility of a compound in an aqueous buffer when added from a concentrated DMSO stock solution.

Methodology:

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the PROTAC stock solution with DMSO to generate a range of concentrations.

-

Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing a larger volume (e.g., 198 µL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This results in a final DMSO concentration of 1%.

-

Incubation: The plate is sealed and incubated at room temperature for a defined period (e.g., 2 hours) with gentle shaking.

-

Detection of Precipitation: The presence of precipitate is determined by measuring the turbidity of each well using a nephelometer or by visual inspection.

-

Quantification (Optional): For a more precise measurement, the plate can be centrifuged to pellet any precipitate. The supernatant is then carefully transferred to a new plate, and the concentration of the dissolved PROTAC is determined by a suitable analytical method, such as LC-MS/MS. The highest concentration at which no significant precipitation is observed is reported as the kinetic solubility.[4][5]

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method that models passive transcellular permeability.[6][7]

Methodology:

-

Membrane Preparation: A 96-well filter plate is coated with a solution of a lipid (e.g., lecithin (B1663433) in dodecane) to form an artificial membrane.

-

Preparation of Donor and Acceptor Plates: The acceptor plate is filled with an aqueous buffer. The donor plate wells are filled with the PROTAC solution in the same buffer.

-

Assay Assembly: The donor plate is carefully placed on top of the acceptor plate, creating a "sandwich" where the artificial membrane separates the donor and acceptor solutions.

-

Incubation: The plate assembly is incubated at room temperature for a specified period (e.g., 4-18 hours).

-

Quantification: After incubation, the concentrations of the PROTAC in both the donor and acceptor wells are determined using LC-MS/MS.

-

Calculation of Apparent Permeability (Papp): The apparent permeability coefficient is calculated using the following equation:

Papp = (-V_D * V_A / ((V_D + V_A) * Area * Time)) * ln(1 - [Drug]_A / [Drug]_eq)

where V_D is the volume of the donor well, V_A is the volume of the acceptor well, Area is the surface area of the membrane, Time is the incubation time, [Drug]_A is the drug concentration in the acceptor well, and [Drug]_eq is the equilibrium drug concentration.

Caco-2 Permeability Assay

This cell-based assay utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, to assess both passive and active transport mechanisms.[][8]

Methodology:

-

Cell Culture: Caco-2 cells are seeded on permeable filter supports in a transwell plate and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

-

Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and/or the permeability of a low-permeability marker like Lucifer Yellow.

-

Bidirectional Permeability Measurement:

-

Apical to Basolateral (A-to-B) Transport: The PROTAC solution is added to the apical (upper) chamber, and the appearance of the PROTAC in the basolateral (lower) chamber is monitored over time.

-

Basolateral to Apical (B-to-A) Transport: The PROTAC solution is added to the basolateral chamber, and its transport to the apical chamber is measured.

-

-

Sample Analysis: Samples are collected from the receiver chamber at various time points and the concentration of the PROTAC is quantified by LC-MS/MS.

-

Calculation of Apparent Permeability (Papp): The Papp is calculated for both A-to-B and B-to-A directions.

-

Efflux Ratio Calculation: The efflux ratio (B-to-A Papp / A-to-B Papp) is calculated to determine if the PROTAC is a substrate for active efflux transporters. An efflux ratio greater than 2 is generally indicative of active efflux.

Lipophilicity Determination (LogP/LogD)

Lipophilicity is a key parameter influencing a PROTAC's permeability and solubility. It is typically expressed as the logarithm of the partition coefficient (LogP) for neutral compounds or the distribution coefficient (LogD) for ionizable compounds at a specific pH.[9]

Methodology (Shake-Flask Method for LogD):

-

Solvent Preparation: n-Octanol and an aqueous buffer (e.g., PBS, pH 7.4) are mutually saturated by vigorous mixing followed by separation of the two phases.

-

Partitioning: A known amount of the PROTAC is dissolved in a mixture of the pre-saturated n-octanol and aqueous buffer.

-

Equilibration: The mixture is shaken vigorously for a set period to allow the PROTAC to partition between the two phases until equilibrium is reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol (B41247) and aqueous layers.

-

Quantification: The concentration of the PROTAC in each phase is determined by a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

-

LogD Calculation: LogD is calculated as the base-10 logarithm of the ratio of the PROTAC concentration in the octanol phase to its concentration in the aqueous phase.

Mandatory Visualizations

To further clarify the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

References

- 1. benchchem.com [benchchem.com]

- 3. precisepeg.com [precisepeg.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis and Utilization of NH2-PEG3-C2-NH-Boc in PROTACs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. A PROTAC molecule is comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is a critical determinant of PROTAC efficacy, influencing the formation of a productive ternary complex between the POI and the E3 ligase, as well as impacting the physicochemical properties of the PROTAC, such as solubility and cell permeability.

Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance aqueous solubility and provide conformational flexibility. This application note provides a detailed protocol for the synthesis of a versatile PEG-based linker, NH2-PEG3-C2-NH-Boc (tert-butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate), and its subsequent application in the synthesis of PROTACs targeting von Hippel-Lindau (VHL) and Cereblon (CRBN) E3 ligases.

PROTAC-Mediated Protein Degradation Pathway

The following diagram illustrates the catalytic mechanism of action of a PROTAC molecule.

Caption: General workflow of PROTAC-mediated protein degradation.

Synthesis of this compound Linker